molecular formula C21H25N3 B379473 2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole

2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole

Katalognummer: B379473
Molekulargewicht: 319.4g/mol
InChI-Schlüssel: VLYNCEGTKLNTLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole is a heterocyclic compound that contains both benzimidazole and piperidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The benzimidazole scaffold is known for its presence in many biologically active molecules, making it a valuable structure for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole typically involves the reaction of benzimidazole derivatives with piperidine derivatives. One common method includes the alkylation of benzimidazole with a piperidine-containing alkyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects. The piperidine ring enhances the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-benzyl-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole is unique due to the combination of benzimidazole and piperidine moieties, which provides a distinct pharmacological profile. This combination allows for enhanced binding interactions and potential therapeutic applications .

Eigenschaften

Molekularformel

C21H25N3

Molekulargewicht

319.4g/mol

IUPAC-Name

2-benzyl-1-(2-piperidin-1-ylethyl)benzimidazole

InChI

InChI=1S/C21H25N3/c1-3-9-18(10-4-1)17-21-22-19-11-5-6-12-20(19)24(21)16-15-23-13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-17H2

InChI-Schlüssel

VLYNCEGTKLNTLR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Kanonische SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.